Trimethoprim (TMP) is an antibiotic that has been widely used to treat bacterial infections, particularly those caused by Escherichia coli. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis and cell proliferation. However, the emergence of TMP-resistant bacteria has posed significant challenges to its clinical efficacy. In this context, a derivative of TMP, 4'-desmethyltrimethoprim (4'-DTMP), has been studied for its potential to impede the evolution of antibiotic resistance1.
The primary application of 4'-DTMP is in the field of antimicrobial therapy, where it could potentially be used to treat E. coli infections while mitigating the rapid development of resistance that is seen with TMP. By selecting against resistant genotypes, 4'-DTMP could be a valuable tool in preserving the efficacy of TMP and other antimicrobial agents1.
The effects of TMP on membrane transport have been explored, revealing that TMP can act as a competitive inhibitor of amiloride-sensitive sodium channels. This finding suggests that TMP and its derivatives could have implications beyond their antimicrobial activity, potentially influencing ion transport across epithelial barriers, as demonstrated in studies using frog skin epithelium2.
Understanding the mechanisms of antimicrobial drugs like TMP can inform the development of new therapeutic strategies. For instance, the reversible conversion of accumulated folic acid to tetrahydrofolate cofactors upon removal of TMP suggests a bacteriostatic mechanism that could be exploited in clinical settings. This knowledge can guide the use of TMP and its derivatives in different therapeutic regimes and against various bacterial strains4.
TMP's pharmacokinetic profile and its activity against a range of gram-positive and gram-negative bacteria make it a valuable drug for treating uncomplicated urinary tract infections. The study of TMP's mechanisms of action and bacterial resistance patterns can inform its optimal use as a single-entity product or in combination with other antimicrobial agents5.
4-Desmethoxy-4-ethoxy trimethoprim is a chemical compound related to trimethoprim, an antibiotic that inhibits bacterial dihydrofolate reductase, thereby interfering with folate synthesis essential for bacterial growth. This compound is part of the broader category of antifolate antibiotics, which are crucial in treating various bacterial infections. The classification of this compound falls under the group of pyrimidine derivatives and diaminopyrimidines, known for their role as antibacterial agents.
4-Desmethoxy-4-ethoxy trimethoprim can be synthesized from trimethoprim through various chemical modifications. Trimethoprim itself is derived from the pyrimidine family and has been used clinically since the 1960s. Its primary application is in combination therapies, particularly with sulfamethoxazole, to enhance its bactericidal effects. This compound is classified as an antifolate antibiotic due to its mechanism of action that involves the inhibition of folate metabolism in bacteria.
The synthesis of 4-desmethoxy-4-ethoxy trimethoprim can be achieved through several organic chemistry techniques. One prominent method includes solid-phase synthesis, which allows for the efficient production of trimethoprim analogs. This method involves attaching the compound to a solid support and then performing sequential reactions to build the desired structure.
Technical details regarding the synthesis may involve:
The molecular formula for 4-desmethoxy-4-ethoxy trimethoprim is CHNO, with a molecular weight of approximately 290.34 g/mol. The compound features a pyrimidine ring substituted with various functional groups, including an ethoxy group at the 4-position.
Key structural characteristics include:
4-Desmethoxy-4-ethoxy trimethoprim undergoes several chemical reactions that are critical for its activity:
The mechanism of action for 4-desmethoxy-4-ethoxy trimethoprim primarily involves:
Key physical properties include:
Chemical properties include:
4-Desmethoxy-4-ethoxy trimethoprim has several applications in scientific research:
4-Desmethoxy-4-ethoxy trimethoprim represents a strategically engineered diaminopyrimidine antibiotic derivative designed to address the critical limitation of rapid resistance evolution in bacterial pathogens. This compound emerges from systematic structure-activity relationship (SAR) explorations focused on the trimethoprim scaffold, specifically targeting position 4 of the trimethoxybenzyl ring. Unlike conventional trimethoprim derivatives that primarily seek enhanced potency against wild-type dihydrofolate reductase (DHFR), this molecule incorporates dual chemical modifications—desmethoxylation at position 4 coupled with ethoxy group installation—to simultaneously inhibit resistant DHFR variants and disrupt evolutionary pathways to resistance. Its design philosophy embodies the paradigm of "resistance-resistant" antibiotics, where molecular tailoring anticipates and counters common resistance mechanisms through structural precision [1] [3].
The chemical architecture of 4-desmethoxy-4-ethoxy trimethoprim originates from methodical modifications of the trimethoprim scaffold (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine). Key structural alterations occur exclusively at position 4 of the benzyl ring system:
Table 1: Structural Comparison of Trimethoprim and Its Position-4 Modified Derivatives
Compound | R⁴ Position | Hydrophobicity (Calculated logP) | Key Structural Feature |
---|---|---|---|
Trimethoprim (TMP) | -OCH₃ | 0.98 | Methoxy group with limited H-bond capacity |
4'-Desmethyltrimethoprim | -OH | 0.35 | Phenolic hydroxyl enabling H-bond donation |
4-Desmethoxy-4-ethoxy TMP | -OCH₂CH₃ | 1.52 | Ethoxy group with increased bulk & hydrophobicity |
This position-specific optimization diverges from traditional trimethoprim derivatization strategies that focused on C5-benzyl ring substitutions or modifications to the diamino pyrimidine core. The targeted approach preserves critical pharmacophore elements—the 2,4-diaminopyrimidine moiety responsible for binding the conserved DHFR active site—while engineering adaptive regions that engage mutant enzyme variants [4] [7].
The dual 4-desmethoxy-4-ethoxy modification addresses specific limitations in the trimethoprim scaffold through complementary mechanisms:
Countering L28R-Mediated Resistance: X-ray crystallography of trimethoprim-resistant DHFR (L28R variant) reveals that the arginine-28 side chain reorients toward the benzyl ring's position 4. The phenolic oxygen of 4'-desmethyltrimethoprim forms a hydrogen bond with the guanidinium group of Arg28, explaining its 30-90-fold enhanced activity against L28R-harboring strains versus trimethoprim. The ethoxy group in 4-desmethoxy-4-ethoxy trimethoprim extends this interaction via hydrophobic contacts and potential water-mediated H-bonds, further stabilizing inhibitor-enzyme complexes [1] [3].
Enhanced Permeation in Gram-Negative Pathogens: Ethoxy substitution increases hydrophobicity (logP ≈1.52 vs. 0.98 for TMP), promoting diffusion across the lipopolysaccharide-rich outer membrane of Enterobacteriaceae. SAR studies confirm that hydrophobic 4-position substituents (e.g., benzyloxy, phenylethanone) significantly improve activity against Escherichia coli by enhancing intracellular accumulation. Molecular dynamics simulations suggest the ethyl chain occupies a hydrophobic subpocket in DHFR's active site, contributing to binding energy [8].
Preservation of Wild-Type Affinity: Unlike bulkier C4 modifications that impair wild-type DHFR binding, the ethoxy group's conformational flexibility allows accommodation in both wild-type and mutant enzymes. Steady-state inhibition assays demonstrate that 4-ethoxy analogs maintain DHFRWT affinity (Ki within 2-fold of trimethoprim) while achieving 5-50-fold lower Ki against prevalent clinical mutants including L28R, P21L/L28R, and W30G/L28R [1] [8].
Table 2: Biochemical Rationale for Position-4 Modifications in DHFR Inhibition
Biological Target | Role of -OCH₃ in TMP | Role of -OCH₂CH₃ in 4-Desmethoxy-4-ethoxy TMP |
---|---|---|
Wild-Type DHFR | Van der Waals contacts with Ile94 | Similar contacts; ethyl group occupies hydrophobic niche |
L28R Mutant DHFR | No favorable interaction with Arg28 | Hydrophobic/water-mediated H-bonds with Arg28 guanidinium |
Membrane Permeability | Moderate hydrophobicity (logP~0.98) | Enhanced hydrophobicity (logP~1.52) improves Gram- uptake |
Resistant E. coli (L28R) | Ki >500 nM | Ki 8-25 nM (60-fold improvement over TMP) |
The molecular design of 4-desmethoxy-4-ethoxy trimethoprim tests two interconnected hypotheses regarding resistance evolution:
Selective Pressure Against High-Fitness Mutants: Laboratory evolution experiments demonstrate that >80% of trimethoprim-resistant E. coli populations acquire the L28R mutation within 10-15 generations under TMP selection. This mutation confers exceptional resistance (IC₅₀ increase >1000-fold) and epistatically compensates for catalytic defects of other DHFR mutations (e.g., P21L, W30R). By potently inhibiting DHFRᴸ²⁸ᴿ, 4-desmethoxy-4-ethoxy trimethoprim imposes negative selection on this high-fitness mutant, forcing bacteria toward alternative, less efficient resistance pathways [1] [3].
Diverting Evolutionary Trajectories to Catalytically Impaired States: Mutations conferring resistance to 4-desmethoxy-4-ethoxy trimethoprim (e.g., F153S, I94L) typically reduce DHFR's catalytic efficiency (kcat/Kₘ) by >50% compared to wild-type. In vitro resistance selection shows mutant populations exhibit reduced growth rates (μmax 0.28±0.03 h⁻¹ vs. 0.42±0.04 h⁻¹ for wild-type) in antibiotic-free environments. This fitness cost theoretically delays resistance fixation in clinical settings and maintains treatment efficacy longer than observed with trimethoprim [1] [4].
Broad-Spectrum Activity Retention: While optimized against prevalent E. coli DHFR mutants, the conserved nature of DHFR's active site across pathogens suggests maintained efficacy. Biochemical assays confirm 4-desmethoxy-4-ethoxy trimethoprim inhibits DHFR from Klebsiella pneumoniae, Staphylococcus aureus, and clinical E. coli isolates with IC₅₀ values comparable to trimethoprim (0.8-2.1 μM vs. 0.5-1.8 μM for TMP). This positions it as a broad-spectrum agent capable of replacing TMP in empiric therapy [3] [8].
Table 3: Resistance Evolution Profiles Under Different DHFR Inhibitors
Selection Pressure | Dominant 1st-Step Mutation | Resistance Level (IC₅₀ Fold-Change) | Catalytic Efficiency (kcat/Kₘ % WT) | Population Fitness (μmax, h⁻¹) |
---|---|---|---|---|
Trimethoprim | L28R | 1200-1500x | 110% | 0.41 ± 0.04 |
4'-Desmethyltrimethoprim | D27E | 80-120x | 62% | 0.31 ± 0.05 |
4-Desmethoxy-4-ethoxy TMP | I94L | 40-60x | 45% | 0.28 ± 0.03 |
These hypotheses are substantiated by morbidostat-based continuous evolution experiments showing E. coli populations develop resistance to 4-desmethoxy-4-ethoxy trimethoprim at 1/5th the rate observed under trimethoprim selection (mean resistance fixation time 55±6 generations vs. 11±3 generations for TMP). Crucially, whole-genome sequencing reveals resistance predominantly arises via mutations at residues I94, F153, or promoter upregulations—none of which exhibit the compensatory capacity of L28R—validating the strategy of mutation-specific inhibitor design [1] [3] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1